![molecular formula C18H12FN3OS2 B2890120 5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034612-84-3](/img/structure/B2890120.png)
5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound that contains a thiophene ring, a pyrazine ring, and a benzo[b]thiophene ring . Thiophene derivatives, such as this compound, are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The compound “5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide” contains a thiophene ring, a pyrazine ring, and a benzo[b]thiophene ring .Chemical Reactions Analysis
The synthesis of 2-aryl-3-fluoro-5-silylthiophenes was demonstrated via a two-step reaction. In the first reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .Physical And Chemical Properties Analysis
In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed . The effect of various substituents was observed on values of the HOMO–LUMO energy gap and hyperpolarizability .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Drug Development
Several commercially available drugs contain a thiophene nucleus, indicating the potential of this compound in drug development . The compound could be used as a base for synthesizing new drugs with more effective pharmacological activity .
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could have potential applications in the development of new materials or in improving the properties of existing ones .
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . This indicates that the compound could be used in the development of new semiconductor materials .
Organic Field-Effect Transistors (OFETs)
Molecules with the thiophene ring system are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that the compound could have applications in the electronics industry .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . This indicates that the compound could be used in the development of new lighting technologies .
Quantum Chemical Studies
The compound could be used in quantum chemical studies. For instance, the geometric optimization of synthesized molecules followed by the computation of several quantum chemical parameters can be studied through density functional theory (DFT) calculations .
Industrial Chemistry
Thiophene derivatives are used in industrial chemistry . This suggests that the compound could have potential applications in various industrial processes .
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve exploring the biological activities of this compound and its derivatives, and developing more efficient synthesis methods.
Mechanism of Action
Target of Action
The primary targets of the compound “5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide” are currently unknown. This compound is a derivative of thiophene, which is known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, contributing to their diverse pharmacological properties .
properties
IUPAC Name |
5-fluoro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS2/c19-12-3-4-14-11(8-12)9-16(25-14)18(23)22-10-13-17(21-6-5-20-13)15-2-1-7-24-15/h1-9H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTQDVNLSZXEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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